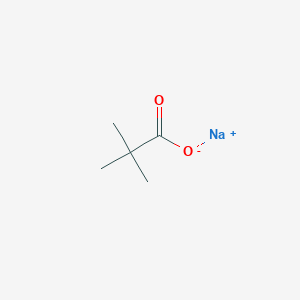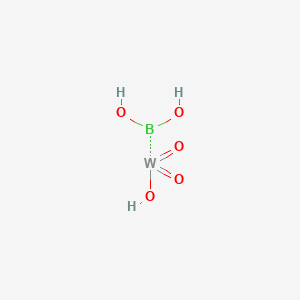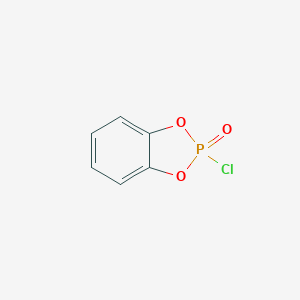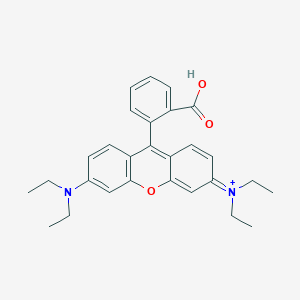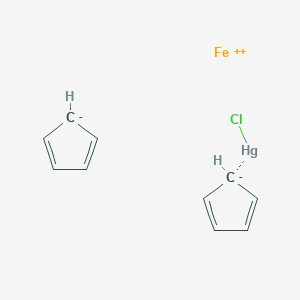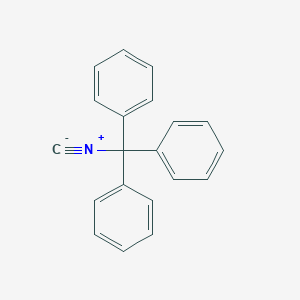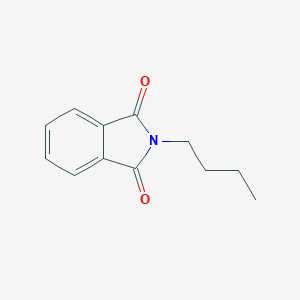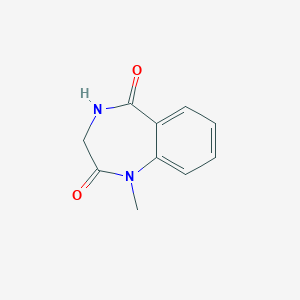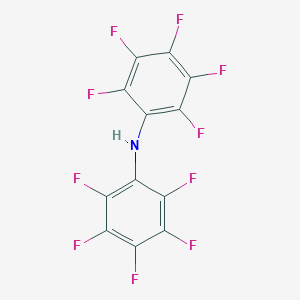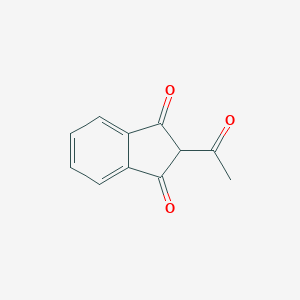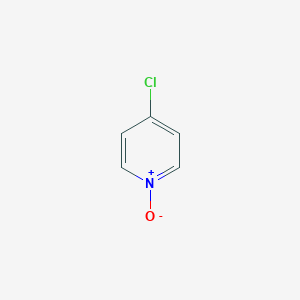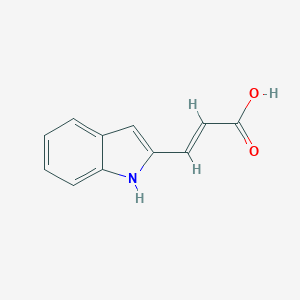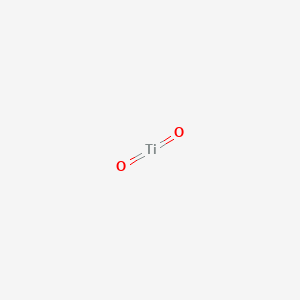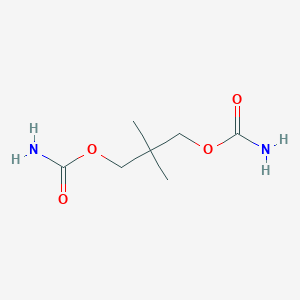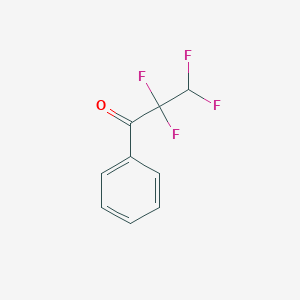
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It is commonly used as a research chemical and is known for its psychoactive properties. TFMPP is often used in scientific research to study the effects of psychoactive compounds on the human body.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is not fully understood. However, it is believed to act on the serotonin system in the brain. 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is known to bind to serotonin receptors, which are responsible for regulating mood, appetite, and sleep. This binding results in the release of serotonin, which can lead to changes in mood and behavior.
Biochemische Und Physiologische Effekte
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, which can lead to changes in mood, appetite, and sleep. 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one in lab experiments is that it is a well-characterized compound with known pharmacological properties. This makes it a useful reference compound for studies that investigate the effects of other psychoactive compounds. However, one of the limitations of using 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one in lab experiments is that it has psychoactive properties, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one. One area of research is the investigation of the long-term effects of 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one on the brain and body. Another area of research is the development of new psychoactive compounds that have similar pharmacological properties to 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one but with fewer side effects. Additionally, there is a need for further research on the mechanisms of action of 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one and other psychoactive compounds.
Synthesemethoden
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one can be synthesized through a multistep reaction process. The synthesis process involves the reaction of phenylpropanone with hydrofluoric acid and then with tetrafluoroboric acid. The resulting compound is then purified through various methods to obtain pure 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is commonly used in scientific research to study the effects of psychoactive compounds on the human body. It is often used as a reference compound in studies that investigate the pharmacological properties of other psychoactive compounds. 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is also used in studies that investigate the mechanisms of action of psychoactive compounds.
Eigenschaften
CAS-Nummer |
1428-62-2 |
|---|---|
Produktname |
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one |
Molekularformel |
C9H6F4O |
Molekulargewicht |
206.14 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H6F4O/c10-8(11)9(12,13)7(14)6-4-2-1-3-5-6/h1-5,8H |
InChI-Schlüssel |
LYWZYIDEVTXKMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F |
Synonyme |
1-Propanone, 2,2,3,3-tetrafluoro-1-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



